molecular formula C15H13N3O4S B5718926 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-nitrophenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-nitrophenyl)thiourea

Cat. No. B5718926
M. Wt: 331.3 g/mol
InChI Key: ZXFSKCIWQHJVLO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-nitrophenyl)thiourea, commonly known as BNPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNPTU is a thiourea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

BNPTU has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BNPTU has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In inflammation research, BNPTU has been shown to reduce the production of inflammatory cytokines and alleviate inflammation, making it a potential candidate for the treatment of inflammatory diseases. In neurodegenerative disorder research, BNPTU has been found to protect neurons from oxidative stress and prevent neurodegeneration, making it a potential candidate for the treatment of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of BNPTU involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. In cancer research, BNPTU inhibits the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth. In inflammation research, BNPTU inhibits the activity of NF-κB, a transcription factor that regulates the production of inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative disorder research, BNPTU scavenges free radicals and inhibits the activity of caspase-3, an enzyme that is involved in the apoptosis of neurons, leading to the protection of neurons from oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPTU depend on the specific scientific research application. In cancer research, BNPTU induces apoptosis and inhibits cancer cell growth. In inflammation research, BNPTU reduces the production of inflammatory cytokines and alleviates inflammation. In neurodegenerative disorder research, BNPTU protects neurons from oxidative stress and prevents neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using BNPTU in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its promising results in preclinical studies. However, the limitations of using BNPTU in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the scientific research of BNPTU, including:
1. Further studies to determine the efficacy and safety of BNPTU in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders.
2. Development of new derivatives of BNPTU with improved efficacy and safety profiles.
3. Investigation of the potential applications of BNPTU in other scientific research fields, such as cardiovascular diseases and infectious diseases.
4. Studies to determine the mechanism of action of BNPTU in different scientific research applications.
5. Investigation of the potential synergistic effects of BNPTU with other drugs or therapies in the treatment of diseases.
Conclusion
In conclusion, BNPTU is a chemical compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. The synthesis method of BNPTU is relatively simple, and its potential applications in various scientific research fields make it an attractive candidate for further studies. However, further studies are needed to determine the efficacy and safety of BNPTU in clinical trials and to investigate its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of BNPTU involves the reaction between 3-nitrobenzyl chloride and 1,3-benzodioxole-5-carboxaldehyde in the presence of sodium methoxide to form the intermediate product 3-nitrobenzyl 1,3-benzodioxole-5-carbaldehyde. The intermediate product is then reacted with thiourea in the presence of sodium methoxide to yield BNPTU. The synthesis method of BNPTU is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)12-3-1-2-11(7-12)17-15(23)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9H2,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFSKCIWQHJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-nitrophenyl)thiourea

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